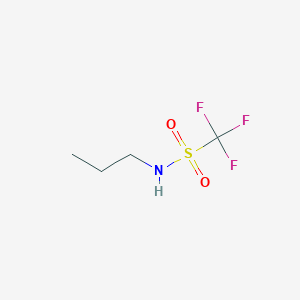

1,1,1-trifluoro-N-propylmethanesulfonamide

Description

Properties

IUPAC Name |

1,1,1-trifluoro-N-propylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAHEUCZAOEMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655793 | |

| Record name | 1,1,1-Trifluoro-N-propylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34310-27-5 | |

| Record name | 1,1,1-Trifluoro-N-propylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,1,1-trifluoro-N-propylmethanesulfonamide

An In-depth Technical Guide to the Synthesis of 1,1,1-trifluoro-N-propylmethanesulfonamide

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the (TfNHPr). N-alkyl trifluoromethanesulfonamides (triflamides) are a class of compounds characterized by high acidity and lipophilicity, making them valuable synthons and functional groups in medicinal chemistry, materials science, and catalysis.[1] This document outlines the prevalent synthetic strategies, delves into the underlying reaction mechanism, presents a robust, step-by-step laboratory protocol, and discusses methods for purification and characterization. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile compound.

Introduction: The Significance of N-Alkyl Triflamides

The trifluoromethanesulfonyl group (CF₃SO₂-), or "triflyl" (Tf) group, is one of the most powerful electron-withdrawing groups in organic chemistry. When attached to a nitrogen atom, it significantly increases the acidity of the N-H proton, making triflamides (TfNHR) potent NH-acids.[1] This enhanced acidity, coupled with the high lipophilicity imparted by the trifluoromethyl moiety, confers unique chemical and biological properties.

N-alkyl triflamides are utilized as:

-

Building Blocks in Medicinal Chemistry: The triflamide group can serve as a bioisostere for carboxylic acids or phenols, enhancing metabolic stability and cell membrane permeability of drug candidates.[2]

-

Catalysts and Ligands: Their unique electronic properties are exploited in the design of catalysts for various organic transformations, including Friedel-Crafts and cycloaddition reactions.[1]

-

Electrolytes: N,N-dialkyl triflamides are used as solvents in electrolytes for lithium-sulfur batteries.[1]

This guide focuses on the synthesis of a representative N-alkyl triflamide, 1,1,1-trifluoro-N-propylmethanesulfonamide, a foundational member of this important class of molecules.

Synthetic Strategies: Accessing the Triflamide Moiety

The formation of the sulfonamide bond (S-N) is the key step in synthesizing TfNHPr. This is typically achieved via the nucleophilic attack of a primary amine (n-propylamine) on an electrophilic trifluoromethanesulfonyl source. The two most common and effective reagents for this transformation are trifluoromethanesulfonyl chloride (TfCl) and trifluoromethanesulfonic anhydride (Tf₂O).

-

Trifluoromethanesulfonyl Chloride (TfCl): This reagent is a colorless gas or low-boiling liquid that readily reacts with amines to form sulfonamides.[3][4] The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the formation of the amine hydrochloride salt. While effective, the gaseous nature of TfCl can require specialized handling equipment.

-

Trifluoromethanesulfonic Anhydride (Tf₂O): Commonly known as triflic anhydride, this reagent is a powerful electrophile and one of the most reactive acylating agents available.[5] It reacts rapidly and cleanly with amines at low temperatures to afford triflamides in high yields.[6][7] The reaction produces trifluoromethanesulfonic acid (TfOH), an exceptionally strong acid, which necessitates the use of a non-nucleophilic base scavenger. Due to its extreme reactivity, Tf₂O must be handled with care under anhydrous conditions.[5]

For this guide, we will focus on the triflic anhydride method due to its high efficiency, rapid reaction times, and the common availability of Tf₂O as a solution or liquid in research laboratories.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of n-propylamine, acting as the nucleophile, attacks the highly electrophilic sulfur atom of triflic anhydride. This forms a tetrahedral intermediate which then collapses, expelling a triflate anion—an excellent leaving group. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial. Its role is to scavenge the triflic acid (TfOH) generated in situ. This prevents the protonation of the starting n-propylamine, which would render it non-nucleophilic and halt the reaction.

Caption: Logical flow of the synthesis mechanism.

Detailed Experimental Protocol

This protocol details the from n-propylamine and triflic anhydride.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |

| n-Propylamine | 59.11 | 10.0 | 0.84 mL | Purity ≥99% |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | 282.14 | 10.5 | 1.76 mL | Purity ≥99%, handle in a fume hood |

| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.67 mL | Freshly distilled over CaH₂ |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Anhydrous, <50 ppm H₂O |

| 1 M Hydrochloric Acid (HCl) | - | - | 20 mL | For aqueous work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL | For aqueous work-up |

| Brine (Saturated NaCl) | - | - | 20 mL | For aqueous work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g | For drying organic layer |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add n-propylamine (0.84 mL, 10.0 mmol) and anhydrous dichloromethane (25 mL).

-

Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 10 minutes. The low temperature is critical to control the highly exothermic reaction and prevent side product formation.[6][7]

-

Reagent Addition: In a separate dry flask, prepare a solution of trifluoromethanesulfonic anhydride (1.76 mL, 10.5 mmol) in anhydrous dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring amine solution over 30 minutes. A white precipitate of triethylammonium triflate will form.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature while stirring for another 2 hours.

-

Quenching and Work-up: Quench the reaction by slowly adding 20 mL of 1 M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any remaining acid) and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1,1,1-trifluoro-N-propylmethanesulfonamide as a pure compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.0 (br s, 1H, N-H), ~3.2 (q, 2H, N-CH₂-), ~1.6 (sextet, 2H, -CH₂-CH₂-), ~0.9 (t, 3H, -CH₃). The broad singlet for the N-H proton is characteristic. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~120 (q, J = ~320 Hz, CF₃), ~45 (N-CH₂-), ~22 (-CH₂-CH₂-), ~11 (-CH₃). The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -75 (s, 3F, CF₃). A single peak is expected as all three fluorine atoms are chemically equivalent.[8][9] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₄H₈F₃NO₂S [M+H]⁺: 192.0299; Found: [Value should be within 5 ppm of calculated mass]. |

| Appearance | Typically a white to off-white solid or a colorless oil. |

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Trifluoromethanesulfonic Anhydride (Tf₂O): Extremely corrosive and moisture-sensitive. Reacts violently with water. It can cause severe chemical burns upon contact. Always handle under an inert atmosphere (nitrogen or argon).

-

n-Propylamine: Flammable liquid and corrosive. Causes skin burns and eye damage. It is harmful if inhaled.

-

Triethylamine (Et₃N): Flammable and corrosive liquid. It has a strong, unpleasant odor and is harmful if inhaled.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The is a straightforward yet powerful procedure that provides access to a valuable chemical building block. The method described, utilizing triflic anhydride and n-propylamine, is high-yielding, rapid, and scalable. Careful attention to anhydrous conditions and reaction temperature is paramount for achieving optimal results and ensuring safety. The resulting triflamide can be employed in a wide array of applications, from the development of novel pharmaceuticals to the design of advanced materials.

References

-

Zhdankin, V. V., & Shastin, A. V. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(19), 6543. [Link]

- Solvay. (1998). Process for the synthesis of sulfonimides and their salts.

-

PrepChem. (n.d.). Synthesis of 1,1,1-Trifluoro-N-[3-[[2-(4-methyoxyphenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methanesulfonamide. PrepChem.com. Retrieved January 21, 2026, from [Link]

-

Yuan, M., Lou, M., Li, G., & Qi, X. (2024). Triflic Anhydride Promoted Decarboxylative Functionalization of α-Amino Acids. Organic Letters, 26(38), 7382–7386. [Link]

-

Multiple Authors. (2021). Why does propyl amine act as a nucleophile in the presence of acetic anhydride and not as a base? Quora. [Link]

-

Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. [Link]

-

Wang, F., et al. (2021). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications, 12(1), 3467. [Link]

-

Yu, M., et al. (2016). Triflic Anhydride-Mediated Beckmann Rearrangement Reaction of β-Oximyl Amides: Access to 5-Iminooxazolines. Journal of Chemical Sciences, 128(6), 951–956. [Link]

-

Boechat, N., et al. (2010). N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1147. [Link]

-

Postovoytenko, D., & Tlili, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2849–2863. [Link]

-

Wechem. (2025). Study on the synthesis method and reaction mechanism of trifluoromethanesulfonyl chloride. Wechem. [Link]

-

Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (HMDB0247493). HMDB. [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide. PubChem. Retrieved January 21, 2026, from [Link]

-

Boechat, N., et al. (2010). N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide. Acta Crystallographica Section E, 66(5), o1147. [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-N-phenylmethanesulfonamide. PubChem. Retrieved January 21, 2026, from [Link]

- Li, J., et al. (2009). Synthesis of N- alkyl substituted maleimide.

-

ResearchGate. (2018). The Direct Synthesis of N-Alkylated Amides via a Tandem Hydration/N-Alkylation Reaction from Nitriles, Aldoximes and Alcohols. ResearchGate. [Link]

-

Park, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. Molecules, 28(10), 4192. [Link]

-

Kamal, A., et al. (2009). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. Tetrahedron Letters, 50(17), 1935-1938. [Link]

-

Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Molecules, 27(18), 5863. [Link]

-

ResearchGate. (2010). 1 H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy... ResearchGate. [Link]

-

Yang, Y., et al. (2014). Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. Angewandte Chemie International Edition, 53(14), 3683-3686. [Link]

Sources

- 1. Triflamides and Triflimides: Synthesis and Applications | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. prepchem.com [prepchem.com]

- 7. N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-propyltrifluoromethanesulfonamide

Introduction: Unveiling a Key Fluorinated Building Block

N-propyltrifluoromethanesulfonamide belongs to the class of organofluorine compounds, specifically a sulfonamide bearing a trifluoromethyl group. The trifluoromethyl (-CF3) group, with its high electronegativity and lipophilicity, imparts unique properties to organic molecules, making it a crucial substituent in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] The sulfonamide functional group, a well-established pharmacophore, is present in a wide array of therapeutic agents. The combination of these two moieties in N-propyltrifluoromethanesulfonamide suggests its potential as a versatile building block and a compound of interest for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its core physicochemical properties, outlines detailed experimental protocols for their determination, and offers insights into the structural characteristics that govern its behavior. While specific experimental data for N-propyltrifluoromethanesulfonamide is not extensively available in the public domain, this guide synthesizes information from its parent compound, trifluoromethanesulfonamide, and related N-alkylated analogs to provide a robust predictive profile.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from biological interactions to material applications. The following table summarizes the known and predicted properties of N-propyltrifluoromethanesulfonamide.

| Property | Value (Predicted/Reported) | Source/Basis |

| Molecular Formula | C4H8F3NO2S | - |

| Molecular Weight | 191.17 g/mol | - |

| Appearance | White to off-white solid | [2] (by analogy to trifluoromethanesulfonamide) |

| Melting Point | Lower than 120-124 °C | [2][3] (N-alkylation typically lowers the melting point compared to the parent sulfonamide due to disruption of crystal lattice packing) |

| Boiling Point | Higher than 164.6 °C | [2][4] (Increased molecular weight due to the propyl group leads to stronger van der Waals forces and a higher boiling point) |

| Solubility | Soluble in water, slightly soluble in polar organic solvents like DMSO and Methanol | [2][4] (The sulfonamide group can participate in hydrogen bonding, contributing to water solubility. The propyl group increases lipophilicity) |

| pKa | Expected to be slightly higher than 6.37 | [2] (The electron-donating nature of the propyl group is expected to slightly increase the pKa of the N-H proton compared to the parent trifluoromethanesulfonamide) |

Structural Elucidation and Spectroscopic Analysis

The precise determination of the structure of N-propyltrifluoromethanesulfonamide relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of N-propyltrifluoromethanesulfonamide is expected to show distinct signals for the protons on the propyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values provide information about the electronic environment and connectivity of these protons.[5]

-

¹³C NMR (Carbon-13 NMR): A proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule.[6][7] The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.

-

¹⁹F NMR (Fluorine-19 NMR): Given the presence of the trifluoromethyl group, ¹⁹F NMR is an essential technique for characterization. It will show a singlet for the three equivalent fluorine atoms, with a characteristic chemical shift.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.[10] Key expected vibrational frequencies for N-propyltrifluoromethanesulfonamide include:

-

N-H stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C-H stretch (sp³): Peaks in the region of 2850-3000 cm⁻¹.

-

S=O stretch (asymmetric and symmetric): Strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

C-F stretch: Strong, characteristic absorptions in the region of 1350-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[11][12][13] For N-propyltrifluoromethanesulfonamide, the molecular ion peak (M+) would be observed at m/z = 191.17. Fragmentation patterns would likely involve the loss of the propyl group or parts of the trifluoromethanesulfonyl moiety.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following are detailed, self-validating protocols for determining the key physicochemical properties of N-propyltrifluoromethanesulfonamide.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities. The capillary method is a standard and reliable technique for this determination.

Boiling Point Determination

Causality Behind Experimental Choice: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is a good indicator of the volatility of a substance. The distillation method provides an accurate measurement of the boiling point.

Solubility Determination

Causality Behind Experimental Choice: Solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

pKa Determination

Causality Behind Experimental Choice: The pKa value indicates the acidity of a compound and is crucial for predicting its ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and accurate method for determining the pKa.

Conclusion: A Foundation for Future Research

This technical guide provides a thorough overview of the anticipated physicochemical properties of N-propyltrifluoromethanesulfonamide, grounded in the established chemistry of related compounds and supported by detailed, validated experimental protocols. While a complete experimental dataset for this specific molecule is not yet publicly available, the information and methodologies presented here offer a robust framework for researchers and scientists in drug development and materials science. The unique combination of the N-propyl and trifluoromethanesulfonyl groups suggests that this compound holds significant potential, and a comprehensive understanding of its physicochemical characteristics is the first critical step in unlocking its utility in various scientific endeavors. The provided protocols are designed to be self-validating, ensuring that as researchers synthesize and investigate N-propyltrifluoromethanesulfonamide, they can generate reliable and reproducible data, contributing to the collective knowledge base of this promising class of fluorinated compounds.

References

-

Burns, D. C., & Reynolds, W. F. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]

-

Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

ResearchGate. (2025, August 6). Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid. [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. [Link]

-

ResearchGate. (2025, August 6). Trifluoromethanesulfonamides and Related Compounds. [Link]

-

National Center for Biotechnology Information. (2017, August 31). Spectral Information. PubChem. [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

-

University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

ResearchGate. (n.d.). Synthesis of N-F sulfonamides 4-1a-g. [Link]

-

ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. [Link]

-

Wiley Online Library. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. [Link]

-

ResearchGate. (2025, August 10). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. [Link]

-

ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

National Center for Biotechnology Information. (2022, January 19). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]

-

ResearchGate. (2025, August 9). Synthesis and properties of N-(alkenylidene)trifluoromethanesulfonamides. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

-

University of Wisconsin-Madison. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

-

Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

National Center for Biotechnology Information. (2025, May 28). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. PubMed Central. [Link]

-

ChemBK. (2024, April 9). Trifluoromethanesulfonamide. [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

-

ACS Publications. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

-

ResearchGate. (2025, August 5). Organic mass spectrometry at the beginning of the 21st century. [Link]

-

FEBS Press. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. [Link]

-

ResearchGate. (2015, December 25). Synthesis of new organic super acids - N-(trifluoromethylsulfonyl)-imino derivatives of trifluoromethanesulfonic acid and bis(trifluoromethylsulfonyl)imide. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Trifluoromethanesulfonamide | 421-85-2 [chemicalbook.com]

- 3. 三氟甲烷磺胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. acdlabs.com [acdlabs.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide (CAS No. 37595-74-7): A Versatile Reagent in Modern Organic Synthesis and Drug Discovery

Introduction:

In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone for modulating the physicochemical and pharmacological properties of molecules.[1][2][3] While the specific compound 1,1,1-trifluoro-N-propylmethanesulfonamide is not readily found in commercial or chemical databases with a designated CAS number, a closely related and extensively utilized analog, 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide , stands out as a pivotal reagent. This guide provides a comprehensive technical overview of this important compound, identified by CAS number 37595-74-7 .[4][5]

Commonly known as N-phenylbis(trifluoromethanesulfonimide) or phenyl triflimide (PhNTf₂), this stable, crystalline solid has emerged as a highly effective and versatile triflating agent.[6] Its application spans a wide array of organic transformations, offering a milder and often more selective alternative to the highly reactive trifluoromethanesulfonic anhydride (Tf₂O).[6] This guide will delve into its chemical properties, synthesis, mechanistic insights into its applications, and its role as an enabling tool for researchers, particularly those in the field of drug discovery.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is paramount to its effective and safe utilization in a laboratory setting. The key identifiers and properties of 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide are summarized below.

| Property | Value | Source |

| CAS Number | 37595-74-7 | [4][5] |

| Molecular Formula | C₈H₅F₆NO₄S₂ | [4][5] |

| Molecular Weight | 357.25 g/mol | [4][5] |

| IUPAC Name | 1,1,1-trifluoro-n-phenyl-n-((trifluoromethyl)sulfonyl)methanesulfonamide | [4] |

| Synonyms | N-phenylbis(trifluoromethanesulfonimide), Phenyl triflimide, PhNTf₂ | [6] |

| Appearance | White solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Store at 0-8 °C in a dry, dark place. | [4][5] |

Synthesis and Commercial Availability

While detailed synthetic procedures for 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide are proprietary to chemical manufacturers, the general synthetic strategy involves the reaction of a suitable aniline precursor with trifluoromethanesulfonyl chloride or anhydride under controlled conditions. The compound is readily available from various commercial suppliers, ensuring its accessibility for research and development purposes.[4][5][7]

Applications in Organic Synthesis: The Art of Triflation

The primary utility of PhNTf₂ lies in its role as a triflating agent. The trifluoromethylsulfonyl (triflyl or Tf) group is an excellent leaving group, and its introduction onto a substrate can activate it for subsequent nucleophilic substitution or cross-coupling reactions.[6]

Triflation of Phenols

A cornerstone application of PhNTf₂ is the conversion of phenols to aryl triflates. This transformation is crucial for engaging phenols in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental in the synthesis of complex organic molecules.[6] The use of PhNTf₂ offers a high-yielding and efficient method for this conversion.[6]

Experimental Protocol: Microwave-Assisted Triflation of Phenols

This protocol outlines a rapid synthesis of aryl triflates from phenols using PhNTf₂ under microwave irradiation.[6]

Materials:

-

Phenol substrate (1.0 equiv)

-

N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) (1.0 equiv)[6]

-

Potassium carbonate (K₂CO₃) (3.0 equiv)[6]

-

Anhydrous Tetrahydrofuran (THF)[6]

-

Microwave synthesizer vial with septum cap[6]

Procedure:

-

To a microwave synthesizer vial, add the phenol substrate, N-phenylbis(trifluoromethanesulfonimide), and potassium carbonate.[6]

-

Add anhydrous THF to the vial and seal it with the septum cap.[6]

-

Place the vial in a microwave synthesizer and irradiate at 120 °C for 6 minutes.[6]

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.[6]

-

Concentrate the filtrate under reduced pressure to yield the crude aryl triflate, which can be further purified by chromatography if necessary.[6]

Causality in Experimental Choices:

-

Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, reducing the reaction time from hours to minutes compared to conventional heating methods.[6] This is due to the efficient and uniform heating of the polar solvent and reactants.

-

Potassium Carbonate: As a base, K₂CO₃ deprotonates the phenolic hydroxyl group, generating the more nucleophilic phenoxide, which then attacks the electrophilic sulfur atom of PhNTf₂.

-

Anhydrous THF: The use of an anhydrous solvent is critical to prevent the hydrolysis of the triflating agent and the product.

Workflow for Triflation of Phenols

Caption: Workflow for the microwave-assisted synthesis of aryl triflates.

Triflation of Carbonyl Compounds

PhNTf₂ is also effective for the triflation of carbonyl compounds to form vinyl triflates. This is particularly useful for ketones that can enolize, providing a pathway to functionalize the carbon skeleton via cross-coupling reactions.

Role in Drug Discovery and Development

The strategic use of fluorinated compounds is a powerful tactic in drug design.[1] The introduction of fluorine can significantly impact a molecule's potency, metabolic stability, and membrane permeability.[1] While 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide itself is not a therapeutic agent, it serves as a critical building block in the synthesis of experimental drugs.[7] The trifluoromethyl groups it contains can impart unique metabolic and stability characteristics to the final drug candidate.[7]

The ability to convert phenols to triflates, which are then used in carbon-carbon and carbon-heteroatom bond-forming reactions, is a key strategy in medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).[3][6]

Signaling Pathway Implication (Hypothetical)

While PhNTf₂ is a synthetic reagent, its products can be designed to interact with biological pathways. For instance, an aryl triflate synthesized using PhNTf₂ could be a precursor to a kinase inhibitor.

Caption: Synthetic pathway from PhNTf₂ to a potential kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide.

Hazard Identification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][8]

Handling and Storage:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide (CAS: 37595-74-7) is a valuable and versatile reagent in modern organic chemistry. Its utility as a stable and efficient triflating agent for phenols and other functional groups makes it an indispensable tool for synthetic chemists. In the context of drug discovery, PhNTf₂ facilitates the synthesis of complex molecular architectures, enabling the exploration of novel chemical space and the optimization of lead compounds. A comprehensive understanding of its properties, applications, and safe handling procedures is crucial for harnessing its full potential in research and development.

References

-

Human Metabolome Database. (2021, September 11). Metabocard for 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (HMDB0247493). Retrieved from [Link]

-

PubChem. 1,1,1-Trifluoro-N-phenylmethanesulfonamide. Retrieved from [Link]

- Singh, S., & Singh, P. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33.

-

Capot Chemical Co., Ltd. MSDS of 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide. Retrieved from [Link]

- Shainyan, B. A., & Tolstikova, L. L. (2022).

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 1,1,1-Trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide 95% | CAS: 37595-74-7 | AChemBlock [achemblock.com]

- 5. 37595-74-7|1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide (37595-74-7) at Nordmann - nordmann.global [nordmann.global]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

The Definitive Guide to the Structure Elucidation of N-Propyl Triflamide: An Integrated Spectroscopic and Analytical Approach

This in-depth technical guide provides a comprehensive framework for the structural elucidation of N-propyl triflamide (N-propyl-1,1,1-trifluoromethanesulfonamide), a compound of interest for researchers, scientists, and drug development professionals. By integrating foundational chemical principles with advanced analytical techniques, this document serves as a practical reference for the unambiguous confirmation of the molecular structure of N-propyl triflamide and related compounds.

Introduction: The Significance of N-Propyl Triflamide and the Imperative of Structural Verification

N-propyl triflamide belongs to the triflamide class of organic compounds, characterized by the presence of a trifluoromethanesulfonyl group attached to a nitrogen atom. Triflamides are gaining increasing attention in medicinal chemistry and materials science due to their unique physicochemical properties, including high acidity, lipophilicity, and metabolic stability.[1] The trifluoromethyl group can significantly influence a molecule's biological activity and pharmacokinetic profile. Therefore, the precise and unequivocal determination of the structure of N-propyl triflamide is a critical prerequisite for its further investigation and application in drug discovery and development.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, logic-driven workflow that mirrors the investigative process of a seasoned analytical chemist. We will explore the synergy of multiple analytical techniques, demonstrating how their combined data provides a self-validating system for structural confirmation.

An Integrated Approach to Structure Elucidation

The robust elucidation of a novel chemical entity like N-propyl triflamide necessitates a multi-pronged analytical strategy. Relying on a single technique can lead to ambiguity. Therefore, we will employ a combination of spectroscopic and spectrometric methods, each providing a unique piece of the structural puzzle. The overall workflow is depicted below.

Figure 1: Integrated workflow for the synthesis, purification, and structure elucidation of N-propyl triflamide.

Synthesis and Purification: The Foundation of Accurate Analysis

The journey to structural elucidation begins with the synthesis of the target compound. A reliable synthetic protocol is crucial for obtaining a pure sample, which is a prerequisite for acquiring high-quality analytical data.

Experimental Protocol: Synthesis of N-Propyl Triflamide

This protocol is adapted from established methods for the synthesis of N-alkylated triflamides.[2]

Materials:

-

Propylamine

-

Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Triflic Anhydride/Chloride: Slowly add a solution of trifluoromethanesulfonic anhydride (1.1 eq) or trifluoromethanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-propyl triflamide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield N-propyl triflamide as a colorless oil or a white solid.

Spectroscopic and Spectrometric Analysis: Deciphering the Molecular Signature

The purified N-propyl triflamide is now ready for a battery of analytical techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules in solution. We will employ ¹H, ¹³C, and ¹⁹F NMR to probe the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.5 | br s | 1H | N-H |

| ~3.2-3.4 | t | 2H | -NH-CH₂ -CH₂-CH₃ |

| ~1.6-1.8 | sextet | 2H | -NH-CH₂-CH₂ -CH₃ |

| ~0.9-1.1 | t | 3H | -NH-CH₂-CH₂-CH₃ |

-

Causality behind Assignments: The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent. The triplet at the most downfield position of the alkyl chain is due to the methylene group directly attached to the electron-withdrawing triflamide nitrogen. The upfield triplet corresponds to the terminal methyl group.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~120 (q, ¹JCF ≈ 320 Hz) | C F₃ |

| ~45 | -NH-CH₂ -CH₂-CH₃ |

| ~23 | -NH-CH₂-CH₂ -CH₃ |

| ~11 | -NH-CH₂-CH₂-CH₃ |

-

Causality behind Assignments: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The chemical shifts of the propyl chain carbons are assigned based on their proximity to the electronegative nitrogen atom.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -75 to -80 | s | -SO₂CF₃ |

-

Causality behind Assignments: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will appear as a singlet. The chemical shift is characteristic of a CF₃ group attached to a sulfonyl moiety.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure. For N-propyl triflamide, we will consider Electron Ionization Mass Spectrometry (EI-MS).

Expected Mass Spectrometry Data (EI-MS):

| m/z | Relative Intensity | Assignment |

| 177 | Low | [M]⁺ (Molecular Ion) |

| 148 | Moderate | [M - C₂H₅]⁺ |

| 108 | Moderate | [M - CF₃]⁺ |

| 69 | High | [CF₃]⁺ |

-

Causality behind Fragmentation: The molecular ion peak is expected to be observed, confirming the molecular weight. Common fragmentation pathways for N-alkyl sulfonamides include cleavage of the S-N bond and fragmentation of the alkyl chain.[4][5] The base peak is often the [CF₃]⁺ fragment due to its stability.

Figure 2: Proposed mass spectral fragmentation pathway for N-propyl triflamide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of N-propyl triflamide will exhibit characteristic absorption bands for the N-H, C-H, S=O, and C-F bonds.

Expected Infrared (IR) Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~2960-2850 | Medium-Strong | C-H Stretch (Alkyl) |

| ~1350 & ~1150 | Strong | Asymmetric & Symmetric S=O Stretch |

| ~1200-1100 | Strong | C-F Stretch |

-

Causality behind Assignments: The N-H stretching vibration appears as a sharp peak. The strong absorptions for the S=O and C-F stretches are highly characteristic of the triflamide functional group.[4][6]

Single-Crystal X-ray Crystallography: The Gold Standard (Optional)

For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the definitive technique.[6] This method requires the growth of a suitable single crystal of N-propyl triflamide. If successful, it provides precise bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of purified N-propyl triflamide by slow evaporation of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by slow cooling of a saturated solution.

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

The resulting crystal structure would provide the ultimate confirmation of the connectivity and stereochemistry of N-propyl triflamide.

Data Integration and Conclusion: A Self-Validating System

The true power of this integrated approach lies in the convergence of data from multiple, independent techniques. The ¹H and ¹³C NMR data will confirm the presence and connectivity of the propyl group and its attachment to the nitrogen atom. The ¹⁹F NMR will unequivocally identify the trifluoromethyl group. The mass spectrum will confirm the molecular weight and provide fragmentation data consistent with the proposed structure. The IR spectrum will verify the presence of the key functional groups.

By systematically acquiring and interpreting this comprehensive dataset, researchers can have a high degree of confidence in the structural assignment of N-propyl triflamide. This rigorous approach to structure elucidation is fundamental to ensuring the scientific integrity of subsequent research and development efforts.

References

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Dungan, C. H., & Van Wazer, J. R. (1991). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Bruker.

-

Garlyauskayte, R. Y., Bezdudny, A. V., Michot, C., Armand, M., Yagupolskii, Y. L., & Yagupolskii, L. M. (2002). Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride–the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties. Journal of the Chemical Society, Perkin Transactions 1, (16), 1887-1889. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Hilaris Publisher. (2022). Modern Synthesis of Triflamides and Triflimides. Retrieved from [Link]

-

Khoma, R. E., et al. (2019). Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives. Voprosy khimii i khimicheskoi tekhnologii, (6), 255-262. [Link]

-

Koppel, I. A., et al. (2005). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 109(33), 7477-7483. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Patai, S. (Ed.). (1990). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

Popik, V. V. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO (2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(1), 137-145. [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

-

Reusch, W. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

-

Sloop, J. C. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2015. [Link]

-

Shainyan, B. A., & Tolstikova, L. L. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5201. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Stang, P. J., & Dueber, T. E. (1974). Vinyl trifluoromethanesulfonates. Preparation of 3-methyl-2-buten-2-yl triflate. Organic Syntheses, 54, 79. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

- Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry.

-

Wu, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry, 22(14), 2159-2166. [Link]

- Zard, S. Z. (2003). Radical reactions in organic synthesis. Oxford University Press.

Sources

Spectroscopic Characterization of 1,1,1-trifluoro-N-propylmethanesulfonamide: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of 1,1,1-trifluoro-N-propylmethanesulfonamide, a compound of interest in drug development and chemical research. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The experimental protocols for acquiring this data are also described, with an emphasis on the rationale behind the methodological choices to ensure data integrity and reproducibility.

Molecular Structure and Key Spectroscopic Features

1,1,1-trifluoro-N-propylmethanesulfonamide possesses a trifluoromethyl group, a sulfonamide linkage, and an N-propyl substituent. These structural features give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Caption: Molecular structure of 1,1,1-trifluoro-N-propylmethanesulfonamide.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,1,1-trifluoro-N-propylmethanesulfonamide based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.0 - 3.2 | Triplet | NH |

| ~2.9 - 3.1 | Quartet | N-CH₂ -CH₂-CH₃ | |

| ~1.5 - 1.7 | Sextet | N-CH₂-CH₂ -CH₃ | |

| ~0.9 - 1.0 | Triplet | N-CH₂-CH₂-CH₃ | |

| ¹³C | ~118 - 122 (q, ¹JCF ≈ 320 Hz) | Quartet | C F₃ |

| ~45 - 48 | Singlet | N-C H₂-CH₂-CH₃ | |

| ~22 - 25 | Singlet | N-CH₂-C H₂-CH₃ | |

| ~10 - 12 | Singlet | N-CH₂-CH₂-C H₃ | |

| ¹⁹F | ~ -75 to -80 | Singlet | CF₃ |

Rationale for Predictions: The predicted ¹H and ¹³C NMR chemical shifts for the N-propyl group are based on data for N-propylamines and N-propylsulfonamides.[1][2][3] The electron-withdrawing effect of the trifluoromethanesulfonyl group is expected to shift the N-CH₂ protons downfield. The characteristic quartet for the CF₃ group in ¹³C NMR arises from the strong one-bond coupling to the three fluorine atoms. The ¹⁹F NMR chemical shift for the CF₃ group is predicted based on typical values for trifluoromethanesulfonamides.[4]

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3250 | Medium | N-H stretch |

| ~2970 - 2870 | Medium | C-H stretch (alkyl) |

| ~1350 - 1320 | Strong | Asymmetric SO₂ stretch |

| ~1180 - 1150 | Strong | Symmetric SO₂ stretch |

| ~1250 - 1100 | Strong | C-F stretch |

Rationale for Predictions: The N-H stretching frequency is characteristic of secondary sulfonamides.[5] The strong asymmetric and symmetric stretching vibrations of the SO₂ group are highly diagnostic for sulfonamides.[6] The C-F stretching vibrations of the CF₃ group typically appear as strong bands in the fingerprint region.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity | Notes |

| 191 | [M]⁺ | Molecular ion |

| 176 | [M - CH₃]⁺ | Loss of a methyl group |

| 162 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 122 | [M - C₃H₇N]⁺ | Cleavage of the N-propyl group |

| 92 | [CF₃SO]⁺ | |

| 69 | [CF₃]⁺ |

Rationale for Predictions: The fragmentation of sulfonamides in mass spectrometry often involves cleavage of the S-N bond and the alkyl substituent on the nitrogen.[7][8] The presence of the trifluoromethyl group will likely lead to the observation of the characteristic [CF₃]⁺ ion at m/z 69.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of spectroscopic data for 1,1,1-trifluoro-N-propylmethanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of 1,1,1-trifluoro-N-propylmethanesulfonamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR in CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.

-

Set the spectral width to encompass the expected range (e.g., 0 to 150 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is generally not necessary unless fine couplings are being investigated.

-

Set the spectral width to cover the anticipated range for trifluoromethyl groups (e.g., -50 to -90 ppm).

-

A moderate number of scans (e.g., 64 or 128) is typically sufficient.

-

Process the resulting spectrum.

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a modifier like formic acid may be added to promote ionization in positive ion mode.

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure.

References

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-N-phenylmethanesulfonamide. Retrieved from [Link]

-

ResearchGate. (2023). Trifluoromethanesulfonamides and Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of silica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid nanoparticles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). Methanesulfonamide, N,N-didecyl-. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

Sources

- 1. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Propylamine(107-10-8) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of N-Propyltrifluoromethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Propyltrifluoromethanesulfonamide in Modern Drug Discovery

N-propyltrifluoromethanesulfonamide and its derivatives are emerging as a significant class of compounds in the landscape of pharmaceutical development.[1][2][3][4] The unique physicochemical properties imparted by the trifluoromethanesulfonamide group, such as high thermal and chemical stability, make these molecules attractive candidates for novel therapeutics and functional materials.[5][6] As with any new chemical entity destined for pharmaceutical use, a thorough understanding of its thermal stability is paramount.[7] This guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability of N-propyltrifluoromethanesulfonamide, offering a robust framework for researchers in the field.

The stability of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and unpredictable behavior during manufacturing and storage.[7] Therefore, a detailed investigation of thermal stability is a critical component of the drug development process, mandated by regulatory agencies worldwide.[4]

This document will delve into the core analytical techniques employed to characterize the thermal properties of N-propyltrifluoromethanesulfonamide, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of these techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data. Furthermore, we will touch upon the potential thermal decomposition pathways of sulfonamides, providing a mechanistic context for the observed thermal events.

Core Analytical Techniques for Thermal Stability Assessment

The two primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about how a substance behaves as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] The resulting data provides precise information about the temperatures at which the material decomposes and the quantitative mass loss associated with each decomposition step.[10]

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or alumina, based on the expected reactivity of the sample.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-propyltrifluoromethanesulfonamide into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 700 °C) at a constant heating rate.[10] Common heating rates are 10, 15, and 20 °C/min.[10]

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[10] A typical flow rate is 20-50 mL/min.

-

-

Data Analysis:

-

The primary output is a TGA curve, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset temperature of decomposition is a critical parameter and can be determined by various methods, such as the intersection of the baseline with the tangent of the decomposition curve.[9]

-

The derivative of the TGA curve (DTG curve) shows the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rate.

-

Table 1: Hypothetical TGA Data for N-Propyltrifluoromethanesulfonamide

| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Step (Hypothesized) |

| 25 - 200 | < 1% | Loss of residual solvent or moisture |

| 200 - 350 | 30 - 40% | Cleavage of the N-propyl group and S-N bond |

| 350 - 500 | 40 - 50% | Decomposition of the trifluoromethanesulfonyl group |

| > 500 | ~10% | Residual char |

Diagram 1: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[14][15]

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Use hermetically sealed aluminum pans to contain the sample and prevent volatilization.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of N-propyltrifluoromethanesulfonamide into a tared DSC pan.

-

Seal the pan hermetically. Prepare an empty, sealed pan to be used as a reference.

-

-

Experimental Parameters:

-

Temperature Program: A typical DSC experiment involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above any expected thermal transitions. To investigate both melting and potential decomposition, a range from ambient to 300-400 °C is often suitable.

-

Atmosphere: An inert nitrogen atmosphere is used to prevent oxidation.

-

-

Data Analysis:

-

The DSC curve plots heat flow on the y-axis against temperature on the x-axis.

-

Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., decomposition) appear as peaks pointing up.

-

The melting point (Tm) is determined as the peak temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.

-

The onset of decomposition can be identified by a sharp exothermic or endothermic deviation from the baseline at higher temperatures.

-

The DSC thermogram for N-propyltrifluoromethanesulfonamide would be expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, an exothermic event may be observed, indicating the onset of thermal decomposition.

Table 2: Hypothetical DSC Data for N-Propyltrifluoromethanesulfonamide

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 90 - 100 | 95 - 105 | 100 - 150 (Endothermic) |

| Decomposition | 200 - 220 | 230 - 250 | Variable (Exothermic) |

Diagram 2: DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry.

Mechanistic Insights: Potential Thermal Decomposition Pathways

Understanding the potential decomposition pathways of N-propyltrifluoromethanesulfonamide is crucial for predicting its degradation products and ensuring the safety of pharmaceutical formulations. While the exact mechanism requires detailed investigation, literature on the thermal degradation of sulfonamides provides valuable insights.[11][16]

The thermal decomposition of sulfonamides often proceeds through the cleavage of the relatively weak sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds.[11] For N-propyltrifluoromethanesulfonamide, the initial decomposition step is likely to involve the homolytic cleavage of the S-N bond or the C-S bond, leading to the formation of radical species.

Subsequent reactions of these radicals can lead to a variety of smaller, volatile molecules. The presence of the trifluoromethyl group is expected to influence the decomposition pathway, potentially leading to the formation of gaseous products such as sulfur dioxide (SO2), nitrogen oxides (NOx), and various fluorinated hydrocarbons.[17][18]

Diagram 3: Postulated Decomposition Pathway

Caption: A simplified proposed thermal decomposition pathway.

Conclusion: A Framework for Ensuring Drug Product Stability

A comprehensive understanding of the thermal stability of N-propyltrifluoromethanesulfonamide is a non-negotiable aspect of its development as a potential pharmaceutical agent. This guide has outlined the essential analytical techniques, TGA and DSC, that form the cornerstone of thermal stability assessment. By following the detailed protocols and interpretative guidance provided, researchers can confidently characterize the thermal properties of this and other novel chemical entities.

The insights gained from these studies are critical for informing decisions related to formulation development, manufacturing process parameters, packaging, and storage conditions. Ultimately, a robust thermal stability profile is integral to ensuring the quality, safety, and efficacy of the final drug product, paving the way for successful clinical translation and commercialization.

References

-

Differential scanning calorimetry (DSC) results based on the PPSF powder. - ResearchGate. Available from: [Link]

-

Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - MDPI. Available from: [Link]

-

N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties | Request PDF - ResearchGate. Available from: [Link]

-

Applications of pharmacometrics in drug development - PubMed. Available from: [Link]

-

Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid | Request PDF - ResearchGate. Available from: [Link]

-

Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. Available from: [Link]

-

Collected thermogravimetric analysis (TGA) graphs of sulfenamides... - ResearchGate. Available from: [Link]

-

Public Meeting on Patient Focused Drug Development for Psoriasis Part 1 - YouTube. Available from: [Link]

-

Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2 - MDPI. Available from: [Link]

-

Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture - MDPI. Available from: [Link]

-

Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Available from: [Link]

-

Thermogravimetric analysis (TGA) thermograms of PNVF and hydrolysis... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives - ResearchGate. Available from: [Link]

-

Nano Differential Scanning Fluorimetry - Coriolis Pharma. Available from: [Link]

-

(PDF) Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate - ResearchGate. Available from: [Link]

-

Synthesis and Properties of Novel Acrylic Fluorinated Surfactants - MDPI. Available from: [Link]

-

Novel Applications of Project Management Software to Support the Clinical Development Process in the Pharmaceutical Industry - ResearchGate. Available from: [Link]

-

Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - MDPI. Available from: [Link]

-

The influence of chemical structure of sulfonamides on the course of their thermal decomposition - AKJournals. Available from: [Link]

-

Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. Available from: [Link]

-

FDA and Its Role in Drug Development - PMC - NIH. Available from: [Link]

-

Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology - MDPI. Available from: [Link]

-

How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical. Available from: [Link]

-

Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - MDPI. Available from: [Link]

-

Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden. Available from: [Link]

-

Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed. Available from: [Link]

-

High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine - ResearchGate. Available from: [Link]

-

Synthesis and Properties of Novel Acrylic Fluorinated Surfactants - ResearchGate. Available from: [Link]

-

Practical Applications of Physics-based Modeling for Medicinal Chemists - YouTube. Available from: [Link]

-